molecular formula C16H22O9 B1207514 10-Deoxygeniposidic acid

10-Deoxygeniposidic acid

Cat. No. B1207514
M. Wt: 358.34 g/mol
InChI Key: HOKQPTUPMSNUAF-OGJQONSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deoxygeniposidic acid is a terpene glycoside.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Plantago maxima : 10-Deoxygeniposidic acid was identified in Plantago maxima, a plant investigated for its phytochemical components. This discovery adds to the chemical diversity of this plant species (Ma et al., 2019).

  • Iridoid Glucosides in Wendlandia ligustroides : Another study isolated 10-deoxygeniposidic acid, among other compounds, from Wendlandia ligustroides. These iridoid glucosides contribute to the understanding of the chemical composition of this species (Çalış et al., 2020).

Antioxidant Activity

  • Antioxidants from Eucommia ulmoides : A study involving Eucommia ulmoides leaves identified 10-deoxygeniposidic acid as one of the several antioxidants isolated. This highlights its potential role in oxidative stress management and its contribution to the plant's medicinal properties (Dai et al., 2013).

Biological Activities

  • Antifungal Properties : Research on Alibertia myrciifolia identified 10-deoxygeniposidic acid and assessed its antifungal activities, demonstrating its potential role in phytopathogenic fungi management (Luciano et al., 2010).

  • UVB Damage Protection in Human Keratinocytes : A study investigated the protective effects of geniposidic acid against UVB-induced damage in human keratinocytes. It highlighted the acid's potential in skin care and dermatological applications (Lee, 2018).

  • Hepatic Failure Protection : Geniposidic acid was studied for its protective properties against hepatic failure induced by D-galactosamine and lipopolysaccharide in mice, suggesting its therapeutic potential in liver diseases (Kim et al., 2013).

properties

Product Name

10-Deoxygeniposidic acid

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

(1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H22O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h2,5,7,9-13,15-20H,3-4H2,1H3,(H,21,22)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

HOKQPTUPMSNUAF-OGJQONSISA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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